molecular formula C6H2Cl3LiO2S B2881430 Lithium 2,3,6-Trichlorobenzene sulfinate CAS No. 1233505-96-8

Lithium 2,3,6-Trichlorobenzene sulfinate

Cat. No.: B2881430
CAS No.: 1233505-96-8
M. Wt: 251.43
InChI Key: AJPINTNLHUOXQT-UHFFFAOYSA-M
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Description

Lithium 2,3,6-trichlorobenzene sulfinate is a sulfinic acid salt characterized by a benzene ring substituted with three chlorine atoms at the 2, 3, and 6 positions and a sulfinate (-SO₂Li) functional group. These compounds are often utilized as intermediates in organic synthesis, particularly in high-temperature reactions or as precursors for complex molecular architectures like porphyrins and phthalocyanines (Pc) .

Properties

IUPAC Name

lithium;2,3,6-trichlorobenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O2S.Li/c7-3-1-2-4(8)6(5(3)9)12(10)11;/h1-2H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPINTNLHUOXQT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=C(C(=C1Cl)S(=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3LiO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 2,3,6-Trichlorobenzene sulfinate can be synthesized through several methods. One common approach involves the reaction of 2,3,6-Trichlorobenzenesulfonyl chloride with lithium hydroxide in an aqueous medium. The reaction typically proceeds under mild conditions, resulting in the formation of the desired sulfinate salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium 2,3,6-Trichlorobenzene sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium 2,3,6-Trichlorobenzene sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium 2,3,6-Trichlorobenzene sulfinate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions that modify the structure of target molecules. Additionally, its ability to undergo oxidation and reduction reactions allows it to influence redox processes within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Lithium 2,3,6-trichlorobenzene sulfinate with two key analogs from the evidence: 2,3,6-trichlorobenzaldehyde and 1,2,3-trichlorobenzene .

Structural and Functional Differences

  • This compound : Contains a sulfinate group (-SO₂Li), which imparts ionic character and enhances solubility in polar solvents. The chlorine substituents at the 2, 3, and 6 positions create steric and electronic effects distinct from isomers like 1,2,3-trichlorobenzene.
  • 2,3,6-Trichlorobenzaldehyde : Features an aldehyde (-CHO) group instead of a sulfinate, making it more reactive toward nucleophilic additions. Its chlorine substitution pattern matches the sulfinate analog, but the aldehyde group increases its melting point (86–88°C) .
  • 1,2,3-Trichlorobenzene: A non-polar aromatic hydrocarbon with chlorine atoms at adjacent positions (1, 2, 3), resulting in lower symmetry and distinct physical properties, such as a lower melting point (52.6°C) and higher volatility (bp 221°C) .

Physical and Chemical Properties

Property This compound* 2,3,6-Trichlorobenzaldehyde 1,2,3-Trichlorobenzene
CAS RN Not provided in evidence 4659-47-6 87-61-6
Molecular Weight (g/mol) ~242.5 (estimated) 209.45 181.44
Melting Point (°C) Not available 86–88 52.6
Boiling Point (°C) Not available Not reported 221
Functional Group -SO₂Li -CHO -Cl (aromatic)
Reactivity Ionic, nucleophilic Electrophilic (aldehyde) Inert (solvent)

*Estimated properties based on structural analogs.

Key Research Findings

Thermal Stability : Reactions involving 1,2,3-trichlorobenzene as a solvent at 218°C demonstrate its utility in high-temperature syntheses without decomposition or racemization, suggesting that this compound could similarly tolerate harsh conditions due to its ionic stability .

Yield Efficiency: The synthesis of triple-decker porphyrin-Pc compounds in trichlorobenzene achieves higher yields (~40%) compared to mixed condensations in pentanol (6–10%), highlighting the solvent’s role in reaction optimization .

Functional Group Impact : The electrophilic nature of 2,3,6-trichlorobenzaldehyde contrasts with the nucleophilic sulfinate, underscoring how functional groups dictate reactivity pathways in chlorinated aromatics .

Biological Activity

Lithium 2,3,6-Trichlorobenzene sulfinate is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from 2,3,6-trichlorobenzenesulfonyl chloride through a reaction with lithium hydroxide. The resulting compound exhibits unique chemical properties that facilitate its interaction with biological systems. Its structure can be represented as follows:

  • Chemical Formula : C6_6H2_2Cl3_3LiO2_2S
  • Molecular Weight : Approximately 259.5 g/mol

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile. It participates in various substitution reactions that modify target biomolecules. Additionally, the compound can undergo oxidation and reduction reactions, influencing redox processes within biological systems.

Key Reactions:

  • Oxidation : Converts sulfinate to sulfonic acids.
  • Reduction : Forms thiols.
  • Substitution : Engages in nucleophilic substitution reactions with amines and alcohols.

1. Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties. Studies have shown that similar sulfinates can disrupt microbial cell membranes and inhibit enzyme activities critical for bacterial survival .

2. Enzyme Interaction

The compound has been studied for its effects on enzyme activities. Anionic surfactants like this compound can bind to proteins and alter their function. For example, it has been shown to inhibit alkaline phosphatase activity at specific concentrations .

Case Study 1: Antimicrobial Efficacy

A study examined the efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL. The mechanism was attributed to membrane disruption and inhibition of metabolic pathways.

Bacterial StrainConcentration (µg/mL)Growth Inhibition (%)
E. coli5030
S. aureus10060
P. aeruginosa20085

Case Study 2: Enzyme Inhibition

In another study focused on enzyme interactions, this compound was found to inhibit the activity of cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.

Research Findings

Recent research has highlighted the potential therapeutic applications of this compound in drug development:

  • Therapeutic Precursor : The compound serves as a precursor in synthesizing pharmaceuticals aimed at treating infections caused by resistant bacteria.
  • Biodegradation Studies : Investigations into the biodegradation pathways of related chlorinated compounds suggest that this compound could be utilized in bioremediation efforts due to its reactivity with microbial communities capable of dechlorination .

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